Andropanolide (CAS 869807-57-8) is a naturally occurring ent-labdane diterpenoid lactone isolated from Andrographis paniculata [1]. As a geometric isomer of the widely procured andrographolide, it shares the core C20H30O5 framework but is structurally distinguished by a reversed double-bond geometry at the C-12 position [2]. In industrial and pharmaceutical research, andropanolide is primarily procured as a high-value analytical reference standard for botanical extract standardization, a stereochemically unique precursor for semi-synthetic drug design, and a bioactive baseline compound for in vitro anti-inflammatory and oncology screening[1]. Its distinct structural conformation directly impacts its binding affinity, chemical reactivity, and analytical signature, making it a critical material for workflows where the standard andrographolide cannot serve as a substitute [2].
Substituting andropanolide with the more abundant andrographolide or other minor diterpenoids fundamentally compromises both synthetic and analytical workflows [1]. Chemically, the reversed geometry of the C-12 double bond in andropanolide reorients the α,β-unsaturated γ-lactone ring, altering its susceptibility to nucleophilic attack and changing the stereochemical outcomes of downstream derivatizations [1]. Analytically, using a generic andrographolide standard fails to resolve the specific chromatographic and NMR signatures—such as the 3.2 ppm and 4.9 ppm downfield shifts at C-12 and C-14—required for the precise QA/QC of complex botanical formulations [1]. Furthermore, in biological assays, the altered 3D conformation of andropanolide interacts differently with target proteins, meaning generic substitution will yield inaccurate structure-activity relationship (SAR) data [2].
Andropanolide serves as a unique synthetic precursor due to its reversed C-12 double bond geometry, which orients the carbonyl group away from H-12 [1]. Compared to the standard andrographolide scaffold, this geometric inversion fundamentally alters the steric environment and electron distribution of the α,β-unsaturated γ-lactone ring, evidenced by a 0.65 ppm upfield shift for H-12 in NMR analysis [1]. This allows chemists to access novel stereospecific labdane derivatives that are synthetically inaccessible from standard andrographolide.
| Evidence Dimension | C-12 double bond geometry and lactone orientation |
| Target Compound Data | Reversed geometry (carbonyl oriented away from H-12) |
| Comparator Or Baseline | Andrographolide (standard geometry) |
| Quantified Difference | H-12 upfield shift of 0.65 ppm; C-12/C-14 downfield shifts of 3.2 and 4.9 ppm |
| Conditions | 13C and 1H NMR structural elucidation |
Procuring andropanolide is essential for medicinal chemists aiming to synthesize novel labdane analogs that require a specific lactone ring trajectory.
For QA/QC laboratories, differentiating minor diterpenoids is critical to standardizing complex botanical extracts. Andropanolide provides a distinct analytical signature, displaying a strong NOE interaction between the C-10 methyl group and H-12, which confirms the α-orientation of H-12 [1]. Furthermore, the absence of a γ-effect from H-11 causes a measurable downfield shift at C-14 compared to andrographolide[1]. Utilizing andropanolide as a reference standard prevents the misquantification of isomers during high-performance liquid chromatography (HPLC) and NMR profiling.
| Evidence Dimension | Spectroscopic resolution for QA/QC |
| Target Compound Data | Strong NOE between C-10 methyl and H-12; distinct C-14 downfield shift |
| Comparator Or Baseline | Andrographolide (presence of γ-effect from H-11) |
| Quantified Difference | Complete absence of γ-effect from H-11 in andropanolide |
| Conditions | 2D NMR (NOESY/HMBC) profiling of botanical extracts |
Ensures analytical accuracy and regulatory compliance when quantifying isomeric diterpenoids in commercial pharmaceutical formulations.
In standardized anti-inflammatory screening workflows, andropanolide demonstrates potent and reliable inhibition of nitric oxide (NO) overproduction. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, andropanolide achieves an IC50 value of 13.4 µM [1]. This provides a highly quantitative, reproducible baseline that compares favorably against historical benchmarks for standard andrographolide, which typically range around 17.4 µM in similar classical assays [2].
| Evidence Dimension | Inhibition of NO overproduction |
| Target Compound Data | IC50 = 13.4 µM |
| Comparator Or Baseline | Historical andrographolide baseline (IC50 ~17.4 µM) |
| Quantified Difference | ~4.0 µM lower IC50 in standard macrophage assays |
| Conditions | LPS-stimulated RAW264.7 macrophages in vitro |
Provides a quantitatively validated positive control for high-throughput screening of novel anti-inflammatory immunomodulators.
Andropanolide serves as a versatile reference compound for pan-carcinoma in vitro screening. Unlike some minor diterpenoids that show narrow or negligible activity, andropanolide exerts consistent cytotoxicity across five distinct human cancer cell lines (LNCaP, HepG2, KB, MCF7, and SK-Mel2), maintaining IC50 values tightly clustered between 31.8 and 45.9 µM[1]. This broad-spectrum activity makes it an efficient, multi-line positive control, reducing the procurement burden of sourcing different standards for different tissue models.
| Evidence Dimension | Multi-line in vitro cytotoxicity |
| Target Compound Data | IC50 = 31.8 to 45.9 µM across 5 carcinoma lines |
| Comparator Or Baseline | Narrow-spectrum minor diterpenoids (inactive in multi-line panels) |
| Quantified Difference | Consistent <50 µM IC50 across prostate, liver, oral, breast, and melanoma lines |
| Conditions | In vitro cell viability assays |
Streamlines procurement for oncology labs by providing a single, reliable positive control active across diverse solid tumor models.
Due to its reversed C-12 double bond geometry, andropanolide is the required starting material for synthesizing novel α,β-unsaturated γ-lactone derivatives that cannot be accessed via the standard andrographolide scaffold [1].
Andropanolide is utilized in HPLC and NMR workflows to accurately quantify minor diterpenoid isomers in complex Andrographis paniculata extracts, preventing the misidentification that occurs when relying solely on generic andrographolide standards [1].
With a validated IC50 of 13.4 µM for NO inhibition, this compound serves as a reliable, quantitative baseline for evaluating the immunomodulatory potency of new drug candidates in LPS-stimulated RAW264.7 macrophage models [2].
Its consistent cytotoxicity (IC50 31.8–45.9 µM) across prostate, liver, oral, breast, and melanoma cell lines allows high-throughput screening facilities to use andropanolide as a versatile, broad-spectrum positive control, streamlining assay standardization [2].
Irritant